4(3H)-Quinazolinones are a class of nitrogen-containing heterocyclic compounds. They are characterized by a bicyclic structure comprising a benzene ring fused to a pyrimidine ring with a ketone group at the 4-position. These compounds are commonly found in natural products and exhibit diverse biological activities, making them a subject of extensive scientific research []. They serve as essential building blocks in drug discovery and medicinal chemistry, with numerous applications in developing various therapeutic agents.
Synthesis Analysis
Several methods are employed for the synthesis of 4(3H)-quinazolinone derivatives. A common approach, highlighted in multiple papers [, , , ], involves a multi-step process:
Further Modifications: The 2 and 3 positions on the quinazolinone core are amenable to further modifications through various chemical reactions, leading to a wide range of derivatives. Examples include:
Click Chemistry: Incorporation of triazole rings via click chemistry using azide-alkyne cycloaddition [].
Molecular Structure Analysis
4(3H)-Quinazolinones exhibit structural diversity due to the possibility of various substituents at the 2 and 3 positions. These modifications significantly impact the compounds' pharmacological properties. Techniques such as X-ray diffraction, NMR spectroscopy, and computational modeling are frequently employed to elucidate their molecular structures and understand their structure-activity relationships [, , , , ].
Mechanism of Action
Histamine H2-receptor antagonism: Compounds like NO-794 act as potent and selective antagonists at histamine H2 receptors, potentially useful in treating peptic ulcers [].
PARP-1 inhibition: Derivatives such as FR255595 and FR247304 demonstrate potent inhibition of poly(ADP-ribose) polymerase-1 (PARP-1), suggesting potential in treating neurodegenerative diseases like Parkinson's disease and stroke [, , ].
Ergosterol biosynthesis inhibition: Some triazole-quinazolinone conjugates exhibit promising antifungal activity by disrupting ergosterol biosynthesis, particularly by inhibiting lanosterol 14α-demethylase [].
Applications
Medicinal Chemistry: A significant area of research focuses on developing 4(3H)-quinazolinone derivatives as potential therapeutic agents for various diseases. Studies have reported their activity as:
Antimalarials: Several derivatives have shown promising antimalarial activity against Plasmodium falciparum [, ].
Antibacterials: Research indicates the potential of some 4(3H)-quinazolinones as antibacterial agents, including against methicillin-resistant Staphylococcus aureus (MRSA) [].
Antifungals: Derivatives, especially triazole conjugates, have displayed potent antifungal activity against Candida species [].
Anticonvulsants: Studies demonstrate the anticonvulsant properties of some 4(3H)-quinazolinones in animal models [, ].
Analgesics and Anti-inflammatories: Certain derivatives have shown promise as pain relievers and anti-inflammatory agents [, , ].
Compound Description: NO-794 is a potent and selective histamine H2-receptor antagonist, exhibiting unsurmountable antagonism in guinea pig atria. Its onset of action is slow, and its antagonism appears irreversible in both guinea pig atria and gastric mucosal cells []. Additionally, NO-794 demonstrates inhibitory effects on gastric acid secretion in pylorus-ligated rats when administered intraduodenally [].
Compound Description: FR255595 is a potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor identified through structure-based drug design and high-throughput screening [, ]. It exhibits an IC50 value of 11 nM against PARP-1 [, ]. This compound demonstrates neuroprotective effects in both in vitro and in vivo models of Parkinson's disease by preventing PARP activation [, ]. It is orally active and displays high brain permeability [, ].
Compound Description: FR247304 is a potent and novel PARP-1 inhibitor with a Ki value of 35 nM []. This compound displays neuroprotective effects in both in vitro and in vivo models of cerebral ischemia by preventing PARP activation and subsequent NAD depletion []. Compared to other PARP inhibitors like 3-aminobenzamide and PJ34, FR247304 demonstrates greater potency in vitro and enhanced efficacy in vivo [].
Compound Description: Synthesized from N-(3-methoxyphenyl)-methyl dithiocarbamic acid, this compound exhibits significant in vivo analgesic activity in mice, comparable to the standard analgesic drug used in the study [].
Compound Description: This compound, also synthesized from N-(3-methoxyphenyl)-methyl dithiocarbamic acid, demonstrates significant in vivo analgesic activity in mice, comparable to the standard analgesic drug used in the study [].
Compound Description: This 4(3H)-quinazolinone derivative exhibits potent antibacterial activity, specifically against methicillin-resistant Staphylococcus aureus (MRSA) []. Compound 73 synergizes with piperacillin-tazobactam (TZP), enhancing its bactericidal activity against MRSA both in vitro and in vivo []. The mechanism of synergy involves binding to the allosteric site of penicillin-binding protein (PBP)2a, facilitating the binding of the β-lactam antibiotic to its active site [].
Compound Description: This series of compounds represents fluorinated analogs of 2-methyl-3-aryl-4(3H)-quinazolinones, synthesized and evaluated for their central nervous system (CNS) activities []. Compared to their non-fluorinated counterparts, these analogs generally exhibit more potent CNS depressant activities and lower toxicity profiles [].
3-(1H-Tetrazol-5-yl)-4(3H)-quinazolinone Sodium Salt (MDL 427)
Compound Description: MDL 427 exhibits potent antiallergic activity, demonstrated in both rat passive cutaneous anaphylaxis and passive peritoneal anaphylaxis tests []. It exists in equilibrium with its ionized formamido counterpart, 2-(formylamino)-N-1H-tetrazol-5-ylbenzamide, in aqueous buffer systems []. The ratio of these two forms is pH-dependent and influenced by the rate of interconversion [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.